molecular formula C17H13Cl3N4O5S B11702685 3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid

3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid

Cat. No.: B11702685
M. Wt: 491.7 g/mol
InChI Key: ROYRRLXVBMHJCO-UHFFFAOYSA-N
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Description

3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid is a complex organic compound with a molecular formula of C20H20Cl3N3O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Trichloromethyl Intermediate: This involves the reaction of a suitable trichloromethyl precursor with an amine to form the trichloromethyl amine intermediate.

    Introduction of the Nitrobenzoyl Group: The intermediate is then reacted with 2-nitrobenzoyl chloride under basic conditions to introduce the nitrobenzoyl group.

    Formation of the Carbonothioyl Intermediate: The resulting compound is then reacted with carbon disulfide and a suitable amine to form the carbonothioyl intermediate.

    Final Coupling with Benzoic Acid: The final step involves coupling the carbonothioyl intermediate with benzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The trichloromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, amines.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the methyl derivative.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

    Biology: Potential use as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitrobenzoyl group can undergo reduction to form reactive intermediates that further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[({2,2,2-Trichloro-1-[(4-ethylphenoxy)acetyl]amino}ethyl}amino)carbonothioyl]amino}benzoic acid
  • 3-{[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
  • 3-{[({2,2,2-Trichloro-1-[(propionylamino)ethyl}amino)carbonothioyl]amino}benzoic acid

Uniqueness

The uniqueness of 3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid lies in its combination of the trichloromethyl, nitrobenzoyl, and benzoic acid moieties. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H13Cl3N4O5S

Molecular Weight

491.7 g/mol

IUPAC Name

3-[[2,2,2-trichloro-1-[(2-nitrobenzoyl)amino]ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H13Cl3N4O5S/c18-17(19,20)15(22-13(25)11-6-1-2-7-12(11)24(28)29)23-16(30)21-10-5-3-4-9(8-10)14(26)27/h1-8,15H,(H,22,25)(H,26,27)(H2,21,23,30)

InChI Key

ROYRRLXVBMHJCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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